molecular formula C13H12N2O3 B13465019 3-(7-Aminobenzofuran-3-yl)piperidine-2,6-dione

3-(7-Aminobenzofuran-3-yl)piperidine-2,6-dione

Cat. No.: B13465019
M. Wt: 244.25 g/mol
InChI Key: VXNFREQRPNTHIH-UHFFFAOYSA-N
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Description

3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine-2,6-dione moiety can be introduced through a series of condensation reactions with appropriate amine and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione is unique due to the combination of the benzofuran and piperidine-2,6-dione moieties, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for targeted interactions with molecular pathways that are not accessible to other similar compounds .

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H12N2O3/c14-10-3-1-2-7-9(6-18-12(7)10)8-4-5-11(16)15-13(8)17/h1-3,6,8H,4-5,14H2,(H,15,16,17)

InChI Key

VXNFREQRPNTHIH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2C=CC=C3N

Origin of Product

United States

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